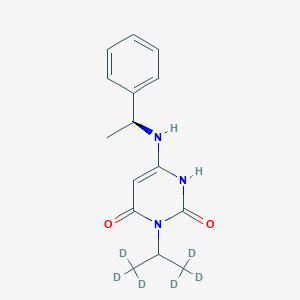

Mavacamten-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H19N3O2 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-6-[[(1S)-1-phenylethyl]amino]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C15H19N3O2/c1-10(2)18-14(19)9-13(17-15(18)20)16-11(3)12-7-5-4-6-8-12/h4-11,16H,1-3H3,(H,17,20)/t11-/m0/s1/i1D3,2D3 |

InChI Key |

RLCLASQCAPXVLM-FMQCZQQZSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=O)C=C(NC1=O)N[C@@H](C)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)N1C(=O)C=C(NC1=O)NC(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Mavacamten-d6: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties and stability of Mavacamten-d6. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound.

Core Chemical Properties

This compound is the deuterated analog of Mavacamten, a first-in-class cardiac myosin inhibitor. The incorporation of six deuterium atoms on the isopropyl group provides a stable isotopic signature, making it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.[1]

| Property | Value | Source |

| Chemical Name | (S)-6-((1-phenylethyl)amino)-3-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidine-2,4(1H,3H)-dione | [2] |

| Synonyms | MYK-461-d6, SAR-439152-d6 | [1] |

| CAS Number | 2453251-18-6 | [2][3] |

| Molecular Formula | C₁₅H₁₃D₆N₃O₂ | |

| Molecular Weight | 279.37 g/mol | |

| Isotopic Enrichment | Minimum 98% ²H | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO. For Mavacamten (non-deuterated), solubility in DMSO is approximately 83.33 mg/mL. |

Stability and Storage

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

| Parameter | Recommendation | Source |

| Storage Temperature (Powder) | -20°C for long-term (≥ 1 year). 4°C for short-term (2 years). Room temperature for shipping. | |

| Storage Temperature (In Solvent) | -80°C for up to 6 months. -20°C for up to 1 month. | |

| Light Sensitivity | Protect from light. | |

| Moisture | Store under anhydrous conditions. | |

| General Chemical Stability | Stable under normal conditions. |

While specific degradation pathways for this compound are not detailed in the public literature, the metabolism of the parent compound, Mavacamten, is well-characterized. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19 (74%), CYP3A4 (18%), and CYP2C9 (8%). Understanding these metabolic routes is essential when using this compound as an internal standard in in-vivo studies, as the deuteration is unlikely to alter the primary sites of metabolic attack significantly.

Experimental Protocols

Quantitative Analysis of Mavacamten in Rat Plasma via UPLC-MS/MS

This method can be adapted for the use of this compound as an internal standard.

Objective: To determine the concentration of Mavacamten in rat plasma.

Methodology:

-

Sample Preparation:

-

Use vericiguat as the internal standard (when this compound is the analyte, though typically this compound would serve as the IS for Mavacamten).

-

Precipitate plasma proteins using an appropriate organic solvent.

-

Centrifuge to separate the supernatant.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

System: Ultra-Performance Liquid Chromatography (UPLC).

-

Column: A suitable reversed-phase column.

-

Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

-

Flow Rate: Optimized for best separation and peak shape.

-

Injection Volume: Typically 1-10 µL.

-

-

Mass Spectrometric Conditions:

-

System: Triple quadrupole tandem mass spectrometer (TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Mavacamten and the internal standard (this compound) would be monitored.

-

Validation Parameters:

The assay should be validated for linearity, accuracy, precision, matrix effect, recovery, and stability to meet bioanalytical method validation guidelines.

Visualizations

Mechanism of Action of Mavacamten

Mavacamten is a selective, allosteric, and reversible inhibitor of cardiac myosin. It modulates the contractility of the heart muscle by reducing the number of myosin heads available for cross-bridge formation with actin. This is achieved by stabilizing an auto-inhibited, energy-sparing "super relaxed state" of the myosin, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy.

Caption: Mechanism of Mavacamten in reducing cardiac muscle hypercontractility.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a pharmaceutical compound like this compound involves subjecting it to various stress conditions and analyzing for degradation over time.

Caption: General workflow for forced degradation stability testing.

References

An In-depth Technical Guide to the Synthesis and Purification of Mavacamten-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Mavacamten-d6, an isotopically labeled variant of the cardiac myosin inhibitor, Mavacamten. This document details a plausible synthetic pathway, purification methodologies, and analytical characterization, alongside a summary of Mavacamten's mechanism of action. The information is intended to support research and development activities in the fields of pharmacology and medicinal chemistry.

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin. It modulates the number of myosin heads that can enter the power-generating state, thereby reducing the excessive contractility characteristic of hypertrophic cardiomyopathy (HCM). This compound, in which six hydrogen atoms on the isopropyl group are replaced with deuterium, is a valuable tool in pharmacokinetic and metabolic studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially altering the rate of metabolic processes and providing insights into the drug's disposition.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a deuterated intermediate, followed by coupling with the appropriate chiral amine. A plausible synthetic route is outlined below.

Synthesis of 6-chloro-3-(isopropyl-d6)pyrimidine-2,4(1H,3H)-dione (Intermediate 2)

The key to synthesizing this compound is the preparation of the deuterated pyrimidinedione intermediate. This can be accomplished starting from commercially available isopropylamine-d7.

Experimental Protocol:

-

Step 1: Synthesis of Isopropylurea-d7 (Intermediate 1)

-

To a solution of isopropylamine-d7 in a suitable aprotic solvent such as dichloromethane, add an equimolar amount of trimethylsilyl isocyanate at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture again to 0 °C and add methanol to quench the reaction.

-

Remove the solvent under reduced pressure to yield crude isopropylurea-d7.

-

-

Step 2: Synthesis of 3-(isopropyl-d6)pyrimidine-2,4,6(1H,3H,5H)-trione

-

To a solution of sodium methoxide in methanol, add isopropylurea-d7 followed by diethyl malonate.

-

Heat the mixture at reflux for several hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 3-(isopropyl-d6)pyrimidine-2,4,6(1H,3H,5H)-trione.

-

-

Step 3: Chlorination to yield 6-chloro-3-(isopropyl-d6)pyrimidine-2,4(1H,3H)-dione (Intermediate 2)

-

Treat the trione from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to facilitate the chlorination.

-

After completion, carefully quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired chlorinated intermediate.

-

Synthesis of (S)-6-((1-phenylethyl)amino)-3-(propan-2-yl-1,1,1,3,3,3-d6)pyrimidine-2,4(1H,3H)-dione (this compound)

The final step involves the coupling of the deuterated pyrimidinedione with the chiral amine.

Experimental Protocol:

-

To a solution of 6-chloro-3-(isopropyl-d6)pyrimidine-2,4(1H,3H)-dione (Intermediate 2) in a suitable solvent such as 1,4-dioxane, add an excess of (S)-α-methylbenzylamine.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue contains the crude this compound.

Purification of this compound

Purification of the crude product is crucial to obtain this compound with high purity, suitable for analytical and biological studies. A combination of chromatographic techniques is typically employed.

Experimental Protocol:

-

Column Chromatography:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

-

Recrystallization:

-

For further purification, the solid obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the compound in the hot solvent and allow it to cool slowly to form crystals.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenylethyl group and the methine proton of the chiral center. The characteristic signals for the isopropyl group's methyl and methine protons will be absent due to deuteration. |

| ²H NMR | The deuterium NMR spectrum should show a signal corresponding to the deuterium atoms on the isopropyl group. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₅H₁₃D₆N₃O₂), which is approximately 279.37 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic enrichment can also be determined from the mass spectrum. A product with a minimum isotopic enrichment of 98% is typically desired for use in metabolic studies.[1] |

| HPLC | High-performance liquid chromatography can be used to determine the chemical purity of the final product. A purity of ≥98% is generally required for research applications.[1] |

Mechanism of Action of Mavacamten

Mavacamten exerts its therapeutic effect by modulating the function of cardiac myosin, the motor protein responsible for muscle contraction in the heart. In hypertrophic cardiomyopathy, mutations in sarcomeric proteins often lead to hypercontractility. Mavacamten addresses this by reducing the number of myosin heads available to interact with actin, thereby decreasing the force of contraction.

The following diagram illustrates the proposed mechanism of action of Mavacamten.

Caption: Mechanism of action of Mavacamten in hypertrophic cardiomyopathy.

Experimental Workflow Summary

The overall workflow for the synthesis and purification of this compound is summarized in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide outlines a feasible and detailed approach for the synthesis and purification of this compound. The provided experimental protocols and analytical guidance are intended to serve as a valuable resource for researchers and scientists engaged in the study of Mavacamten and other cardiac myosin inhibitors. The use of deuterated standards like this compound is essential for advancing our understanding of the pharmacokinetics and metabolism of this important therapeutic agent.

References

The Isotopic Edge: A Technical Guide to the Purity and Characterization of Mavacamten-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of Mavacamten-d6, a deuterated analog of the novel cardiac myosin inhibitor, Mavacamten. The focus of this document is on the isotopic purity and comprehensive characterization of this compound, which are paramount for its application in pharmacokinetic studies and as an internal standard in bioanalytical assays.

Mavacamten is a first-in-class, allosteric and reversible inhibitor of cardiac myosin.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the excessive myosin-actin cross-bridge formation that leads to hypercontractility.[2][3] Deuterium-labeled compounds like this compound are invaluable tools in drug development, offering advantages in metabolic stability and utility as internal standards for sensitive analytical methods.[4][5] This guide details the experimental protocols and data presentation essential for ensuring the quality and reliability of this compound.

Quantitative Data Summary

The isotopic purity of this compound is a critical parameter, ensuring its utility as a reliable internal standard. The following tables present illustrative data for a representative batch of this compound.

Table 1: Isotopic Purity of this compound as Determined by Mass Spectrometry

| Isotopologue | Relative Abundance (%) |

| d0 (Unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | < 0.1 |

| d3 | < 0.5 |

| d4 | < 2.0 |

| d5 | < 5.0 |

| d6 (Fully Labeled) | > 98.0 |

Table 2: Characterization of this compound

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98.0% | HPLC |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry |

| Molecular Formula | C₂₀H₁₃D₆N₃O₂ | - |

| Molecular Weight | 371.45 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO | - |

Mechanism of Action: Mavacamten's Impact on the Cardiac Sarcomere

Mavacamten's therapeutic effect stems from its ability to modulate the contractility of the heart muscle at the molecular level. In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridges, leading to hypercontractility and impaired relaxation of the ventricles. Mavacamten acts as a selective allosteric inhibitor of cardiac myosin, reducing the number of myosin heads available to bind to actin. This leads to a decrease in the excessive contractility, improvement in diastolic function, and a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction characteristic of obstructive HCM.

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Experimental Protocols

The following are generalized protocols for the characterization of this compound. These methods are based on standard practices for the analysis of deuterated pharmaceutical compounds.

Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer to ensure high mass accuracy.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all expected isotopologues.

-

Data Analysis:

-

Identify the monoisotopic peaks for each isotopologue (d0 to d6).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative percentage of each isotopologue. The isotopic purity is reported as the percentage of the d6 species.

-

Confirmation of Deuteration Site by NMR Spectroscopy

Objective: To confirm the location of the deuterium atoms in the this compound molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The signals for the deuterated carbons will appear as multiplets with reduced intensity due to C-D coupling.

-

2D NMR (optional): Techniques such as HSQC can be used for more detailed structural confirmation.

Chemical Purity Assessment by HPLC

Objective: To determine the chemical purity of this compound and separate it from any non-deuterated or other impurities.

Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

Procedure:

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength for Mavacamten.

-

-

Sample Preparation: Prepare a solution of this compound of known concentration in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: Integrate the peak area of this compound and any impurity peaks. Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Experimental Workflow and Logical Relationships

The characterization of this compound follows a logical progression from synthesis to final quality control.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. droracle.ai [droracle.ai]

- 2. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Deuterated Compounds [simsonpharma.com]

Mavacamten-d6: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Mavacamten-d6 in various organic solvents. Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on the well-documented solubility of Mavacamten, its non-deuterated counterpart. The physicochemical properties of deuterated and non-deuterated compounds are generally very similar, making the data for Mavacamten a reliable proxy for understanding the solubility characteristics of this compound.

Executive Summary

Mavacamten is a first-in-class, reversible, allosteric inhibitor of cardiac myosin ATPase, developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1] this compound is a deuterated analog of Mavacamten, often used as an internal standard in analytical studies. Understanding its solubility is critical for a range of applications, from in vitro assay development to formulation for preclinical studies. This guide summarizes the available solubility data, provides a detailed experimental protocol for solubility determination, and illustrates the mechanism of action and experimental workflows through diagrams.

Solubility of Mavacamten in Organic Solvents

The following table summarizes the known solubility of Mavacamten in common organic solvents. It is important to note that while this data is for the non-deuterated form, it serves as a strong indicator for the solubility of this compound.

| Organic Solvent | Solubility (mg/mL) | Comments |

| Dimethyl Sulfoxide (DMSO) | ≥ 83.33[2] | Requires sonication for dissolution.[2] |

| Dimethylformamide (DMF) | ~33[3] | - |

| Ethanol | ~1[3] | - |

Experimental Protocol: Determining Solubility via the Shake-Flask Method

The following is a generalized protocol for determining the thermodynamic solubility of this compound in an organic solvent of interest.

1. Materials:

- This compound (crystalline solid)

- Organic solvent of choice (e.g., DMSO, DMF, Ethanol)

- Calibrated analytical balance

- Vials with screw caps

- Orbital shaker or rotator

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation like UV-Vis spectrophotometer)

- Volumetric flasks and pipettes

2. Procedure:

- Prepare a stock solution of this compound in the chosen solvent to create a calibration curve.

- Add an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

- Tightly cap the vials to prevent solvent evaporation.

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

- Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

- After equilibration, centrifuge the samples at a high speed to pellet the excess undissolved solid.

- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

- Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

- Analyze the diluted sample using a validated HPLC method (or other analytical technique) to determine the concentration of this compound.

- Calculate the solubility in mg/mL based on the determined concentration and the dilution factor.

Mechanism of Action: Mavacamten's Inhibition of Cardiac Myosin

Mavacamten reduces the hypercontractility of the heart muscle by acting as a selective, allosteric, and reversible inhibitor of cardiac myosin. It modulates the number of myosin heads that can form cross-bridges with actin, thereby reducing the power-generating state. This leads to a decrease in the excessive contractility characteristic of hypertrophic cardiomyopathy.

Caption: Mavacamten's inhibitory effect on the cardiac sarcomere.

Experimental Workflow: Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

Potential Metabolic Pathways of Mavacamten-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1][2] Mavacamten-d6, a deuterated isotopologue of Mavacamten, serves as a crucial internal standard in bioanalytical methods for the accurate quantification of the parent drug in biological matrices. This technical guide provides a comprehensive overview of the potential metabolic pathways of this compound, based on the established metabolism of Mavacamten. It is a well-established principle in drug metabolism that deuteration does not alter the qualitative metabolic pathways of a drug, although it can influence the rate of metabolism, a phenomenon known as the kinetic isotope effect. Therefore, the metabolic fate of this compound is expected to mirror that of Mavacamten.

Core Metabolic Pathways

Mavacamten undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The major enzymes responsible for its biotransformation are CYP2C19, with lesser contributions from CYP3A4 and CYP2C9.[1][3] In vitro studies utilizing human hepatocytes have identified several key metabolic pathways, including both Phase I and Phase II reactions.[4]

The primary metabolic transformations of Mavacamten, and by extension this compound, involve:

-

Aromatic Hydroxylation: This process introduces a hydroxyl group onto the phenyl ring of the molecule, leading to the formation of the M1 metabolite.

-

Aliphatic Hydroxylation: Hydroxylation can also occur on the isopropyl moiety of Mavacamten, resulting in the M2 metabolite.

-

N-dealkylation: The ethylphenyl group can be cleaved from the amine, yielding the M6 metabolite.

-

Glucuronidation: The hydroxylated metabolite M1 can undergo a Phase II conjugation reaction with glucuronic acid to form the M4 metabolite (M1-glucuronide).

The relative contribution of these pathways can be influenced by an individual's CYP2C19 genotype, with "poor metabolizers" exhibiting significantly higher exposure to the parent drug.

Quantitative Metabolic Profile

The following table summarizes the quantitative data on the formation of Mavacamten metabolites observed in in vitro studies with human hepatocytes. This data provides an estimate of the relative importance of each metabolic pathway.

| Metabolite | Formation Pathway | % of Total Radioactivity (4-hour incubation) |

| M1 | Aromatic Hydroxylation | 0.78 |

| M2 | Aliphatic Hydroxylation | 0.94 |

| M6 | N-dealkylation | 0.77 |

Data derived from incubations of [14C]mavacamten with human hepatocyte suspensions.

Experimental Protocols

In Vitro Metabolism in Human Hepatocytes

Objective: To identify the metabolic pathways of Mavacamten in a system that closely mimics human liver metabolism.

Methodology:

-

Test System: Cryopreserved human hepatocytes.

-

Test Compound: [14C]Mavacamten (radiolabeled for tracking metabolites).

-

Incubation: Hepatocytes are incubated with [14C]Mavacamten in a suitable buffer at 37°C.

-

Sample Collection: Aliquots are collected at various time points (e.g., 0 and 4 hours).

-

Metabolite Extraction: The reaction is quenched, and metabolites are extracted from the hepatocyte suspension.

-

Analysis: The extracted samples are analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent drug and its metabolites. Radiometric detection is used to quantify the distribution of radioactivity among the different chemical entities.

Bioanalytical Quantification using this compound

Objective: To accurately measure the concentration of Mavacamten in biological samples (e.g., plasma) for pharmacokinetic studies.

Methodology:

-

Internal Standard: this compound is used as the internal standard.

-

Sample Preparation: A known amount of this compound is added to the biological sample. The sample is then processed to extract the analyte and the internal standard.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.

-

Quantification: The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both Mavacamten and this compound. The peak area ratio of Mavacamten to this compound is used to calculate the concentration of Mavacamten in the original sample. The use of a stable isotope-labeled internal standard corrects for variability in sample preparation and instrument response.

Visualizing the Metabolic Pathways and Workflows

This compound Metabolic Pathways

Caption: Potential Phase I and Phase II metabolic pathways of this compound.

Bioanalytical Workflow for Mavacamten Quantification

Caption: Experimental workflow for the bioanalysis of Mavacamten using this compound.

The Role of Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium in this compound can lead to a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step, the increased strength of the C-D bond in this compound can slow down the rate of metabolism compared to the non-deuterated Mavacamten.

This effect is particularly relevant for the hydroxylation and N-dealkylation pathways catalyzed by CYP enzymes. While the metabolic pathways remain the same, the quantitative profile of metabolites could differ, with a potential for reduced formation of metabolites resulting from the cleavage of a deuterated bond. This property is precisely why deuterated compounds are excellent internal standards, as their slightly different mass allows for easy differentiation by the mass spectrometer, while their nearly identical chemical behavior ensures they accurately track the analyte through the analytical process.

Conclusion

The metabolic pathways of this compound are presumed to be identical to those of Mavacamten, involving primarily CYP2C19-mediated oxidation (aromatic and aliphatic hydroxylation, N-dealkylation) followed by glucuronidation. This compound's role as an internal standard in bioanalysis is critical for accurate pharmacokinetic assessments. A thorough understanding of these metabolic pathways and the potential impact of the kinetic isotope effect is essential for researchers and drug development professionals working with this important therapeutic agent.

References

Mavacamten-d6 Powder: A Technical Guide for Research Professionals

Introduction: Mavacamten-d6 is the deuterated form of Mavacamten, a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor.[1][2] Mavacamten targets the underlying hypercontractility of the heart muscle associated with hypertrophic cardiomyopathy (HCM).[3][4] The incorporation of deuterium atoms (d6) makes it a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as a tracer or an internal standard for quantitative analysis by methods such as NMR or mass spectrometry.[5] This guide provides in-depth technical information and best-practice recommendations for the storage and handling of this compound powder in a laboratory setting.

Storage and Stability Recommendations

The long-term stability and integrity of this compound powder are critical for ensuring the accuracy and reproducibility of experimental results. While specific storage conditions are determined by the manufacturer and detailed in the product-specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS), the following table summarizes the key parameters that researchers must ascertain from these documents. One supplier notes a stability of at least one year when stored correctly.

Table 1: Key Storage Parameters for this compound Powder

| Parameter | Recommendation | Source |

| Temperature | Refer to the vendor-supplied Certificate of Analysis (CoA) and/or Safety Data Sheet (SDS). | |

| Humidity | Store in a dry environment. Use of a desiccator is recommended. | General best practice |

| Light Exposure | Store in a light-protected container (e.g., amber vial). | General best practice |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., Argon, Nitrogen). | General best practice |

| Container | Store in the original, tightly sealed container. | General best practice |

Handling and Safety Precautions

Mavacamten is a potent pharmaceutical compound, and its deuterated form, this compound, should be handled with the same level of caution. The open handling of potent powders is strongly discouraged. All operations should be performed within appropriate containment systems to minimize exposure risk to laboratory personnel.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate combination of engineering controls and PPE. The primary goal is to prevent inhalation, ingestion, and dermal exposure.

Table 2: Recommended Engineering Controls and PPE for Handling this compound Powder

| Control Type | Recommendation | Rationale |

| Primary Engineering Control | - Barrier Isolator (Glove Box): Most effective for providing a high level of containment. - Containment Ventilated Enclosure (CVE) / Powder Hood: Must be operated under negative pressure relative to the surrounding room. | Isolates the potent compound from the operator and the laboratory environment, preventing aerosolization and contamination. |

| Secondary Engineering Control | - Dedicated Laboratory Space: Use a designated area for handling potent compounds. - Negative Room Pressure: The handling room should be at a negative pressure relative to adjacent areas to prevent contaminants from escaping. | Confines potential contamination to a specific, controlled area. |

| Personal Protective Equipment (PPE) | - Respiratory Protection: A properly fitted respirator (e.g., N95, P100, or PAPR) may be required depending on the quantity and handling procedure. - Eye Protection: Chemical safety goggles and/or a face shield. - Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). - Body Protection: Disposable lab coat with long sleeves and elastic cuffs. Full-body disposable suit (e.g., Tyvek) for larger quantities or cleaning operations. | Provides a final barrier to protect the operator from exposure. |

2.2. General Handling Procedures

-

Training: All personnel must be thoroughly trained on the hazards of the compound and the specific standard operating procedures (SOPs) for its safe handling.

-

Weighing: Weighing of the powder should always be performed within a containment device. Use anti-static weigh boats or tools to minimize electrostatic dispersal of the powder.

-

Solution Preparation: Prepare solutions within the containment device. Ensure all labware is wetted before adding the powder to reduce dust generation.

-

Cleaning and Decontamination: All surfaces and equipment must be decontaminated after use. Use a wetting agent (e.g., 70% ethanol) to wipe surfaces to avoid creating dust.

-

Waste Disposal: All contaminated waste, including gloves, wipes, and empty vials, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Mechanism of Action: Cardiac Myosin Inhibition

Mavacamten acts as an allosteric and reversible inhibitor of the beta-cardiac myosin heavy chain. In hypertrophic cardiomyopathy, there is an excess of myosin-actin cross-bridges, leading to hypercontractility and impaired relaxation (diastolic dysfunction). Mavacamten stabilizes the myosin heads in an energy-sparing, "super-relaxed" state, making them less likely to interact with actin. This reduces the number of available force-producing cross-bridges, thereby decreasing myocardial contractility and improving cardiac filling pressures.

Experimental Protocols and Workflow

Adherence to a strict, well-documented workflow is essential for ensuring both personnel safety and experimental integrity when working with this compound powder. The following diagram illustrates a generalized workflow for handling the compound in a research laboratory.

4.1. Detailed Methodology: Stock Solution Preparation

-

Consult Documentation: Before proceeding, consult the vendor's Certificate of Analysis for recommended solvents and solubility data.

-

Preparation: Perform all steps within a certified containment ventilated enclosure or barrier isolator.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh the desired amount of powder into a tared vial using calibrated equipment.

-

Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration. Cap the vial securely.

-

Mixing: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected vials. Store aliquots at the recommended temperature (typically -20°C or -80°C) to minimize freeze-thaw cycles.

Disclaimer: This document is intended as a technical guide for research professionals and is based on publicly available information and general best practices for handling potent compounds. It is not a substitute for the product-specific Safety Data Sheet (SDS) and Certificate of Analysis (CoA) provided by the supplier. Researchers must always obtain and adhere to the specific recommendations and safety information provided by the manufacturer for this compound. All laboratory work should be conducted in accordance with institutional safety policies and regulations.

References

- 1. droracle.ai [droracle.ai]

- 2. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 3. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 4. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Commercial Availability and Technical Applications of Mavacamten-d6: A Guide for Researchers

For researchers and drug development professionals, the availability of high-quality, well-characterized stable isotope-labeled internal standards is critical for robust bioanalytical method development and pharmacokinetic studies. This technical guide provides an in-depth overview of the commercial suppliers, availability, and technical applications of Mavacamten-d6, a deuterated analog of the novel cardiac myosin inhibitor, Mavacamten.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The following table summarizes the key product specifications from prominent vendors to facilitate easy comparison for procurement. Researchers are advised to request a certificate of analysis from the supplier for lot-specific details.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Clearsynth | CS-O-45810 | 2453251-18-6 | C₁₅H₁₃D₆N₃O₂ | 279.37 | Not Specified | Not Specified |

| A Chemtek | ARD193973D6 | 2453251-18-6 | C₁₅H₁₉N₃O₂ (Note: Formula likely for unlabeled) | 279.37 | >98% | Not Specified |

| MedchemExpress | HY-109037S | 2453251-18-6 | Not Specified | Not Specified | Not Specified | Not Specified |

| Pharmaffiliates | PA STI 089961 | 2453251-18-6 | C₁₅H₁₃D₆N₃O₂ | 279.37 | Not Specified | Not Specified |

| Shimadzu Chemistry & Diagnostics | C10214 | 1642288-47-8 (unlabeled) | C₁₅H₁₃D₆N₃O₂ | 279.37 | >98% | >98% ²H |

Mechanism of Action of Mavacamten: A Signaling Pathway

Mavacamten is a first-in-class, allosteric and reversible inhibitor of cardiac myosin.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by modulating the number of myosin heads available to interact with actin, thereby reducing the excessive contractility of the heart muscle.[2][3] The drug stabilizes the energy-sparing, super-relaxed state of the myosin, leading to a decrease in the number of myosin-actin cross-bridges formed.[1][3] This ultimately reduces the hypercontractility, dynamic left ventricular outflow tract (LVOT) obstruction, and improves cardiac filling pressures in patients with HCM.

Experimental Protocol: Quantification of Mavacamten in Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Mavacamten in a biological matrix, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for this assay due to its similar physicochemical properties to the analyte and its distinct mass-to-charge ratio.

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard, this compound.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 10% to 85% mobile phase B over 30 seconds.

-

Flow Rate: 0.9 mL/min.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mavacamten: m/z 274.0 → 128.0

-

This compound: (The specific transition for this compound would be determined by adding 6 daltons to the precursor and/or product ion mass of Mavacamten, depending on the fragmentation pattern).

-

3. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (Mavacamten) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Mavacamten in the unknown samples is then determined from the calibration curve.

References

- 1. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]

differences between Mavacamten and Mavacamten-d6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Mavacamten and its deuterated analog, Mavacamten-d6. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and analysis. This guide details the core differences, presents quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding of these compounds.

Introduction to Mavacamten

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1][2] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the number of myosin heads available for actin binding, thereby decreasing the hypercontractility of the heart muscle.[3] Mavacamten is approved for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (oHCM).[4]

Mavacamten's mechanism of action involves the modulation of the final, rate-limiting step of the myosin chemomechanical cycle, which is phosphate release. By inhibiting this step, Mavacamten shifts the myosin population towards an energy-sparing, "super relaxed" state, leading to a reduction in the excessive contractility characteristic of HCM.

The Introduction of this compound

This compound is the deuterated form of Mavacamten, where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic substitution is a critical tool in analytical chemistry, particularly in pharmacokinetic studies and bioanalytical assays. This compound is primarily utilized as an internal standard for the quantification of Mavacamten in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical structure is identical to Mavacamten, with the exception of the isotopic labeling.

The key principle behind the use of a deuterated internal standard is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism for the deuterated compound if the deuteration occurs at a site of metabolic modification. This difference in metabolic rate, however, does not significantly alter the compound's physicochemical properties, such as polarity and chromatographic retention time, making it an ideal internal standard.

Comparative Quantitative Data

While specific quantitative pharmacokinetic data for this compound is not extensively published due to its primary role as a research and analytical tool, the following tables summarize the known quantitative data for Mavacamten and the expected differences for this compound based on the principles of isotopic labeling.

Physicochemical Properties

| Property | Mavacamten | This compound | Expected Difference |

| Molecular Formula | C₁₅H₁₉N₃O₂ | C₁₅H₁₃D₆N₃O₂ | Increased mass due to deuterium |

| Molecular Weight | ~273.33 g/mol | ~279.37 g/mol | Increased by ~6 Da |

| pKa | Not specified | Expected to be very similar | Negligible |

| LogP | Not specified | Expected to be very similar | Negligible |

| Solubility | Not specified | Expected to be very similar | Negligible |

Pharmacokinetic Parameters of Mavacamten

| Parameter | Value | Reference |

| Bioavailability | ≥85% | [5] |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | |

| Protein Binding | 97-98% | |

| Metabolism | Primarily via CYP2C19 (~74%), CYP3A4 (~18%), and CYP2C9 (~8%) | |

| Half-life (t½) in Normal Metabolizers | 6-9 days | |

| Half-life (t½) in Poor CYP2C19 Metabolizers | 23 days | |

| Clearance (CL/F) in Normal Metabolizers | Varies by CYP2C19 phenotype | |

| Clearance (CL/F) in Poor CYP2C19 Metabolizers | Reduced by ~72% compared to normal metabolizers |

Inferred Pharmacokinetic Differences of this compound

Due to the kinetic isotope effect, if the sites of deuteration on this compound are also sites of metabolic attack by CYP enzymes, a decrease in the rate of metabolism would be expected. This would lead to:

| Parameter | Expected Change in this compound vs. Mavacamten | Rationale |

| Metabolism Rate | Slower | The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage by CYP450 enzymes. |

| Half-life (t½) | Longer | A slower rate of metabolism will lead to a prolonged presence of the drug in the body. |

| Clearance (CL) | Lower | Reduced metabolism results in a lower rate of elimination from the body. |

| Area Under the Curve (AUC) | Higher | For a given dose, a lower clearance will result in a greater overall drug exposure over time. |

It is important to note that the magnitude of these effects depends on the specific positions of the deuterium atoms and the rate-limiting step of the metabolic pathway. As this compound is primarily used as an internal standard, its co-elution with Mavacamten during chromatography is the most critical factor, and minor differences in metabolism do not hinder its utility in this application.

Experimental Protocols

Synthesis of Mavacamten and this compound

The synthesis of pyrimidine derivatives, the core structure of Mavacamten, can be achieved through various established organic chemistry methods. A common approach involves the condensation of a substituted urea with a β-ketoester.

General Synthesis of Pyrimidine Core: A general method for synthesizing the pyrimidine core involves the condensation of N-vinyl or N-aryl amides with nitriles. Another widely used method is the condensation of an amidine, urea, or thiourea with a 1,3-bifunctional three-carbon fragment.

Synthesis of Deuterated Pyrimidine Derivatives: The synthesis of deuterated pyrimidine derivatives can be achieved through methods such as the stereospecific reduction of 3'-keto nucleosides using sodium triacetoxyborodeuteride. Another approach involves the regioselective introduction of deuterium into azolo[1,5-a]pyrimidines. For this compound, deuterated starting materials would be incorporated in the appropriate steps of the synthesis pathway of Mavacamten.

Bioanalytical Method for Quantification of Mavacamten using this compound as an Internal Standard

Objective: To quantify the concentration of Mavacamten in a biological matrix (e.g., plasma) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Materials:

-

Mavacamten reference standard

-

This compound internal standard

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade

-

Water - ultrapure

-

Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution: A suitable gradient to achieve separation of Mavacamten from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Mavacamten: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 274.2 → [specific fragment])

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 280.2 → [corresponding specific fragment])

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both analytes.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Mavacamten to this compound against the concentration of Mavacamten standards.

-

Determine the concentration of Mavacamten in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Visualizations

Mavacamten Mechanism of Action

Caption: Mavacamten's mechanism of action in the cardiac sarcomere.

Experimental Workflow for Mavacamten Quantification

Caption: A typical bioanalytical workflow for Mavacamten quantification.

Logical Relationship: Deuteration and Pharmacokinetics

Caption: The logical impact of deuteration on pharmacokinetic properties.

Conclusion

Mavacamten represents a significant advancement in the targeted therapy of hypertrophic cardiomyopathy. Its deuterated analog, this compound, serves as an indispensable tool for the accurate bioanalysis of the parent drug. The fundamental difference between the two lies in the isotopic substitution of hydrogen with deuterium, leading to an increased molecular weight and potentially altered pharmacokinetic properties due to the kinetic isotope effect. While detailed comparative pharmacokinetic data for this compound is not widely available, its utility as an internal standard underscores the minimal impact of deuteration on its chromatographic behavior. This guide provides a foundational understanding for researchers and drug development professionals working with these two important molecules.

References

- 1. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of mavacamten pharmacokinetics in patients with hypertrophic cardiomyopathy to inform dose titration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [PDF] In vitro and in vivo pharmacokinetic characterization of mavacamten, a first-in-class small molecule allosteric modulator of beta cardiac myosin | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Throughput Quantification of Mavacamten in Human Plasma using Mavacamten-d6 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed protocol for the quantitative analysis of Mavacamten in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Mavacamten-d6, is employed. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Mavacamten. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes performance data to demonstrate the method's reliability.

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor.[1] It targets the underlying pathophysiology of hypertrophic cardiomyopathy (HCM) by reducing the excessive number of myosin-actin cross-bridges that lead to hypercontractility, left ventricular outflow tract (LVOT) obstruction, and impaired cardiac relaxation.[2][3] Approved for the treatment of symptomatic obstructive HCM, Mavacamten has been shown to improve functional capacity and symptoms in adult patients.[4]

Accurate quantification of Mavacamten in biological matrices is essential for understanding its pharmacokinetics and for optimizing patient dosing. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for mitigating variability introduced during sample preparation and analysis, including matrix effects.[5] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it co-elutes and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability. This application note provides a comprehensive protocol for the determination of Mavacamten in K2EDTA human plasma using this compound as the internal standard.

Signaling Pathway and Mechanism of Action

Mavacamten exerts its therapeutic effect by directly targeting the sarcomere, the fundamental contractile unit of cardiac muscle. In hypertrophic cardiomyopathy, there is an excess of myosin heads available to bind to actin, leading to hypercontractility and impaired relaxation (diastolic dysfunction). Mavacamten binds to a selective allosteric site on the cardiac myosin heavy chain, stabilizing an auto-inhibited, "super-relaxed" state. This action reduces the number of myosin heads that can enter the force-generating state, thereby decreasing the number of actin-myosin cross-bridges. The net effect is a reduction in excessive myocardial contractility, an improvement in diastolic function, and a decrease in the dynamic LVOT obstruction characteristic of obstructive HCM.

References

- 1. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacompass.com [pharmacompass.com]

- 3. Mavacamten for Obstructive HCM: Key Points - American College of Cardiology [acc.org]

- 4. Effects of CYP2C19 inhibitors on mavacamten pharmacokinetics in rats based on UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Development of a Bioanalytical Method for Mavacamten using Mavacamten-d6 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Mavacamten in biological matrices, primarily human plasma, using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Mavacamten-d6, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies of Mavacamten.

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible inhibitor of cardiac myosin.[1] It is indicated for the treatment of adults with symptomatic New York Heart Association (NYHA) class II-III obstructive hypertrophic cardiomyopathy (HCM).[2] Mavacamten reduces myocardial hypercontractility by decreasing the number of actin-myosin cross-bridges.[1] Accurate quantification of Mavacamten in biological samples is crucial for understanding its pharmacokinetic profile and for dose optimization. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[3]

Analyte and Internal Standard

The chemical structures of Mavacamten and its deuterated internal standard, this compound, are shown below. The six deuterium atoms in this compound provide a distinct mass difference for mass spectrometric detection while maintaining nearly identical physicochemical properties to the analyte, ensuring similar extraction recovery and chromatographic retention.

Figure 1: Logical Relationship between Analyte and Internal Standard

Caption: Relationship between Mavacamten and this compound in the bioanalytical method.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a bioanalytical method for Mavacamten in human plasma using LC-MS/MS. These values are compiled from various sources and represent expected performance characteristics.

| Parameter | Result |

| Linearity Range | 0.200 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ)[4] |

| Precision (Intra- and Inter-day) | ≤15% Coefficient of Variation (CV) (≤20% at LLOQ) |

| Recovery | >85% |

| Matrix Effect | Minimal, compensated by the internal standard |

| Dilution Integrity | Validated for up to a 20-fold dilution |

Experimental Protocols

Protocol 1: Sample Preparation - Protein Precipitation (PPT)

This protocol is a rapid and straightforward method for sample cleanup.

Materials:

-

Human plasma (K2EDTA)

-

Mavacamten and this compound stock solutions (in methanol or DMSO)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 50 µL of human plasma into a clean microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

-

Vortex briefly to mix.

-

Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

-

Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner extract compared to protein precipitation.

Materials:

-

Human plasma (K2EDTA)

-

Mavacamten and this compound stock solutions

-

Extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether (50:50, v/v))

-

Microcentrifuge tubes (2.0 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution.

-

Vortex briefly.

-

Add 1 mL of the extraction solvent.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Autosampler Temperature: 10°C.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mavacamten: Precursor ion (Q1) m/z 274.2 -> Product ion (Q3) m/z 128.1 (representative)

-

This compound: Precursor ion (Q1) m/z 280.2 -> Product ion (Q3) m/z 128.1 (representative)

-

-

Ion Source Parameters (to be optimized):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Collision Energy and other compound-specific parameters should be optimized for maximum signal intensity.

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical method.

Figure 2: Bioanalytical Workflow for Mavacamten Quantification

Caption: A schematic of the bioanalytical workflow from sample preparation to data analysis.

Signaling Pathway

Mavacamten's therapeutic effect is derived from its interaction with the cardiac muscle contraction machinery. The diagram below illustrates the key steps in the cardiac muscle contraction signaling pathway and the point of intervention for Mavacamten.

Figure 3: Cardiac Muscle Contraction Signaling Pathway

Caption: The signaling pathway of cardiac muscle contraction and the inhibitory action of Mavacamten.

References

Application Notes and Protocols for Mavacamten-d6 in Rat Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, reversible, allosteric inhibitor of cardiac myosin ATPase developed for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[1][2] It modulates the number of myosin heads available for actin binding, thereby reducing the excessive cross-bridge formation that leads to hypercontractility in HCM.[3][4] Understanding the pharmacokinetic (PK) profile of Mavacamten is crucial for its preclinical and clinical development. This document provides a detailed protocol for conducting a pharmacokinetic study of Mavacamten in rats, utilizing Mavacamten-d6 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound, a deuterated form of Mavacamten, is an ideal internal standard for quantitative bioanalysis.[5] Its physicochemical properties are nearly identical to Mavacamten, ensuring similar behavior during sample extraction and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, enabling correction for matrix effects and variability in sample processing and instrument response.

Mechanism of Action of Mavacamten

Mavacamten targets the underlying pathophysiology of hypertrophic cardiomyopathy by reducing excessive cardiac muscle contractility. In HCM, an excess of actin-myosin cross-bridges leads to hypercontractility, impaired relaxation, and increased energy consumption by the heart muscle. Mavacamten binds to the myosin heads, stabilizing them in an energy-sparing, "off" state where they are less likely to interact with actin. This allosteric modulation reduces the number of available myosin heads for the power-generating stroke, thereby decreasing the excessive contractility and improving diastolic function.

Caption: Mechanism of Mavacamten in reducing cardiac hypercontractility.

Pharmacokinetic Parameters of Mavacamten in Rats

The following table summarizes the pharmacokinetic parameters of Mavacamten in Sprague-Dawley rats following a single oral dose. These values can serve as a reference for study design and data interpretation.

| Parameter | Value | Reference |

| Dose (Oral) | 1 mg/kg | |

| Tmax (h) | ~1 | |

| Cmax (ng/mL) | Varies with dose | |

| AUC (h*ng/mL) | Varies with dose | |

| t1/2 (h) | ~8 | |

| Bioavailability (%) | Excellent | |

| Clearance | Low | |

| Volume of Distribution | High |

Experimental Protocols

Animal Study Protocol

This protocol outlines a typical pharmacokinetic study in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Mavacamten

-

Vehicle for dosing solution (e.g., 0.5% methylcellulose in water)

-

Oral gavage needles

-

Blood collection tubes (e.g., K2EDTA-coated microtubes)

-

Syringes and needles for blood collection

-

Centrifuge

Procedure:

-

Acclimation: Acclimate rats to the housing facility for at least 3-5 days before the experiment.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Prepare the Mavacamten dosing solution in the chosen vehicle at the desired concentration.

-

Administer a single oral dose of Mavacamten to each rat via oral gavage. The typical dose volume should not exceed 10 mL/kg.

-

-

Blood Sampling:

-

Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule for an oral dose study would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Blood can be collected via a cannulated vessel (e.g., jugular vein) or from the subclavian vein.

-

-

Plasma Preparation:

-

Immediately after collection, place the blood samples on ice.

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

-

Caption: Workflow for a rat pharmacokinetic study of Mavacamten.

Bioanalytical Method: LC-MS/MS

This section provides a general procedure for the quantification of Mavacamten in rat plasma using LC-MS/MS with this compound as the internal standard. Method optimization and validation are required.

Materials:

-

Rat plasma samples

-

Mavacamten analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare stock solutions of Mavacamten and this compound in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the Mavacamten stock solution to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of this compound in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of the this compound working solution.

-

Vortex mix for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mavacamten: The precursor ion will be [M+H]+. The product ion will need to be determined through compound optimization.

-

This compound: The precursor ion will be [M+6+H]+. The product ion will be the same as or similar to that of Mavacamten and will need to be determined empirically.

-

-

Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Mavacamten/Mavacamten-d6) against the nominal concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

-

Determine the concentration of Mavacamten in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the pharmacokinetic parameters using appropriate software.

-

Caption: Bioanalytical workflow for Mavacamten quantification in plasma.

Conclusion

This document provides a comprehensive framework for conducting pharmacokinetic studies of Mavacamten in rats using this compound as an internal standard. The detailed protocols for the in-life portion of the study and the bioanalytical method will enable researchers to generate high-quality, reliable data to characterize the absorption, distribution, metabolism, and excretion of Mavacamten. Adherence to these protocols, along with proper method validation, will ensure the accuracy and reproducibility of the study results, which are essential for the continued development of this novel therapeutic agent.

References

- 1. Pharmacogenetic influences over mavacamten pharmacokinetics: considerations for the treatment of individuals with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mavacamten-d6 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mavacamten is a first-in-class, selective, allosteric, and reversible cardiac myosin inhibitor for the treatment of symptomatic obstructive hypertrophic cardiomyopathy. Accurate quantification of Mavacamten in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Mavacamten-d6, a deuterated isotopologue of Mavacamten, is the recommended internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high accuracy and precision.

These application notes provide detailed protocols for the preparation of samples containing Mavacamten and this compound from human plasma prior to LC-MS/MS analysis. The three most common and effective sample preparation techniques are described: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: Overview and Comparison

The choice of sample preparation technique depends on various factors, including the desired level of sample cleanup, sensitivity requirements, sample throughput, and available resources. Below is a summary of the quantitative performance of the three techniques.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Analyte Recovery | > 95% | 85 - 95% | > 90% |

| Matrix Effect | Moderate to High | Low to Moderate | Minimal |

| Precision (CV%) | < 15% | < 10% | < 10% |

| Accuracy (%Bias) | ± 15% | ± 10% | ± 10% |

| Sample Throughput | High | Moderate | Moderate to High |

| Cost per Sample | Low | Low to Moderate | High |

| Automation Potential | High | Moderate | High |

Experimental Protocols

Protein Precipitation (PPT)

This protocol describes a simple and rapid method for the removal of proteins from plasma samples, suitable for high-throughput analysis.

Materials:

-

Human plasma containing Mavacamten

-

This compound internal standard (IS) working solution

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

-

LC-MS vials

Protocol: